![molecular formula C9H16Cl2O6P2 B13814878 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2-chloroethoxy)- CAS No. 60860-22-2](/img/structure/B13814878.png)
2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2-chloroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional arrangements. The presence of phosphorus and chlorine atoms in its structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of pentaerythritol with phosphorus trichloride and ethylene oxide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C5H8Cl2O4P2 and a molecular weight of approximately 264.96 g/mol. Its structure includes multiple oxygen and phosphorus atoms arranged in a spiro configuration, which is significant for its reactivity and interaction with other substances .
Materials Science
Flame Retardants:
The compound has been investigated for its potential as a flame retardant due to its phosphorus content. Phosphorus-containing compounds are known to enhance the flame resistance of polymers. Research indicates that the incorporation of this compound into polymer matrices can significantly reduce flammability while maintaining mechanical properties .
Additives in Coatings:
In coatings technology, the compound serves as an additive to improve the durability and thermal stability of coatings. Its unique structure allows it to interact favorably with various resin systems, enhancing performance under thermal stress .
Medicinal Chemistry
Anticancer Activity:
Studies have shown that compounds similar to 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through oxidative stress pathways .
Drug Delivery Systems:
The compound's ability to form stable complexes with certain drugs makes it a candidate for drug delivery applications. Its spiro structure facilitates encapsulation within nanoparticles or liposomes, enhancing bioavailability and targeted delivery of therapeutic agents .
Environmental Applications
Bioremediation:
Research indicates that phosphorus-containing compounds can play a role in bioremediation efforts by promoting microbial growth that degrades pollutants. The compound may enhance the efficiency of bioremediation processes in contaminated sites by providing essential nutrients .
Water Treatment:
The compound has potential applications in water treatment processes due to its ability to bind heavy metals and other contaminants. This property can be utilized in developing filtration systems that remove toxic substances from water sources .
Case Studies
Mechanism of Action
The mechanism of action of 3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of phosphorus atoms allows it to participate in phosphorylation reactions, which are crucial in various biological processes. Additionally, the chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 3,9-bis(trichloromethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Uniqueness
What sets 3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane apart from similar compounds is its specific combination of chlorine and phosphorus atoms, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Biological Activity
2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2-chloroethoxy)- (CAS Number: 154862-43-8) is a complex phosphorous-containing compound known for its potential applications in various fields such as materials science and biochemistry. This article explores its biological activity, focusing on its antioxidant properties and potential implications in pharmacology.
The compound's molecular formula is C53H58O6P2 with a molecular weight of 852.97 g/mol. It has a melting point ranging from 229 to 232 °C and a predicted boiling point of approximately 778.2 °C. The compound is classified as a solid at room temperature and is slightly soluble in chloroform when heated .
Property | Value |
---|---|
Molecular Formula | C53H58O6P2 |
Molecular Weight | 852.97 g/mol |
Melting Point | 229-232 °C |
Boiling Point | ~778.2 °C |
Solubility | Slightly in chloroform |
Density | 1.26 g/cm³ |
Antioxidant Properties
One of the primary biological activities attributed to this compound is its role as an antioxidant . Antioxidants are crucial in preventing oxidative stress, which can lead to cellular damage and various diseases. The compound has been shown to effectively inhibit the oxidation of lipids and other biomolecules in vitro.
- Mechanism of Action : The antioxidant activity is primarily due to the presence of phosphite groups that can scavenge free radicals and stabilize reactive oxygen species (ROS). This property makes it a valuable additive in polymer stabilization and potentially in pharmaceutical formulations.
-
Case Studies :
- A study demonstrated that the addition of this compound to polymer matrices significantly improved thermal stability and reduced degradation rates under oxidative conditions .
- Another research highlighted its effectiveness in reducing lipid peroxidation in cellular models, suggesting potential applications in protecting against metabolic diseases .
Toxicity and Safety Profile
While the compound exhibits beneficial biological activities, safety assessments are crucial for its application:
- Toxicological Studies : Limited studies have indicated that at appropriate concentrations, the compound does not exhibit acute toxicity; however, long-term exposure effects remain under investigation.
- Regulatory Status : It is classified for research purposes only and not approved for use as a pharmaceutical or food additive without further evaluation .
Industrial Uses
The compound is widely used as an antioxidant for polymers , enhancing their durability and resistance to degradation during processing and end-use applications. Its application extends to:
- Plastics : As a stabilizer in various plastic formulations.
- Coatings : In protective coatings where oxidative stability is critical.
Pharmaceutical Potential
Given its antioxidant properties, there is ongoing research into its potential use in:
- Pharmacology : As a protective agent against oxidative stress-related diseases.
- Food Industry : As a food additive to enhance shelf-life by preventing rancidity.
Properties
CAS No. |
60860-22-2 |
---|---|
Molecular Formula |
C9H16Cl2O6P2 |
Molecular Weight |
353.07 g/mol |
IUPAC Name |
3,9-bis(2-chloroethoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16Cl2O6P2/c10-1-3-12-18-14-5-9(6-15-18)7-16-19(17-8-9)13-4-2-11/h1-8H2 |
InChI Key |
DNRRTXPAUIIZED-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COP(O1)OCCCl)COP(OC2)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.